molecular formula C20H24ClFN6O4 B12161236 2-(4-carbamoylpiperidin-1-yl)-N-(3-chloro-4-fluorophenyl)-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide

2-(4-carbamoylpiperidin-1-yl)-N-(3-chloro-4-fluorophenyl)-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide

Cat. No.: B12161236
M. Wt: 466.9 g/mol
InChI Key: SABDMEPXIICOBQ-UHFFFAOYSA-N
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Description

2-(4-carbamoylpiperidin-1-yl)-N-(3-chloro-4-fluorophenyl)-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers aiming to develop new therapeutic agents or materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-carbamoylpiperidin-1-yl)-N-(3-chloro-4-fluorophenyl)-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrido[2,3-d]pyrimidine structure, followed by the introduction of the piperidinyl and phenyl groups through various coupling reactions. Common reagents used in these steps include organometallic catalysts, halogenated intermediates, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, temperature control, and reaction times are critical factors in achieving efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-carbamoylpiperidin-1-yl)-N-(3-chloro-4-fluorophenyl)-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen or addition of hydrogen to form reduced derivatives.

    Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halides or amines. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of potential products.

Scientific Research Applications

2-(4-carbamoylpiperidin-1-yl)-N-(3-chloro-4-fluorophenyl)-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules or materials with specific properties.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, or neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of 2-(4-carbamoylpiperidin-1-yl)-N-(3-chloro-4-fluorophenyl)-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-carbamoylpiperidin-1-yl)-N-(3-chloro-4-fluorophenyl)-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide
  • Imidazo[1,2-a]pyrimidine derivatives : Known for their wide range of applications in medicinal chemistry and drug development.
  • Piperidine derivatives : Commonly used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H24ClFN6O4

Molecular Weight

466.9 g/mol

IUPAC Name

2-(4-carbamoylpiperidin-1-yl)-N-(3-chloro-4-fluorophenyl)-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C20H24ClFN6O4/c21-12-7-10(1-2-13(12)22)24-18(31)11-8-14(29)25-17-15(11)19(32)27-20(26-17)28-5-3-9(4-6-28)16(23)30/h1-2,7,9,11,15,17,20,26H,3-6,8H2,(H2,23,30)(H,24,31)(H,25,29)(H,27,32)

InChI Key

SABDMEPXIICOBQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C2NC3C(C(CC(=O)N3)C(=O)NC4=CC(=C(C=C4)F)Cl)C(=O)N2

Origin of Product

United States

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